Benzyl ethyl malonate
Description
Significance of Malonate Esters as Versatile Synthetic Intermediates
Malonate esters, including benzyl (B1604629) ethyl malonate, are highly valued in organic synthesis due to their role as key intermediates. ontosight.ai Their structure, characterized by a methylene (B1212753) group flanked by two carbonyl groups, imparts a high degree of acidity to the alpha-hydrogens. wikipedia.orglibretexts.orglibretexts.org This feature allows for easy deprotonation by a base to form a stable enolate, a potent nucleophile. organicchemistrytutor.comopenochem.orgmasterorganicchemistry.com
The resulting carbanion can readily participate in nucleophilic substitution reactions, particularly with alkyl halides, in what is known as the malonic ester synthesis. wikipedia.orglibretexts.org This reaction is a powerful tool for forming new carbon-carbon bonds, a fundamental transformation in the synthesis of organic molecules. organicchemistrytutor.com The versatility of the malonic ester synthesis allows for the introduction of one or two alkyl groups at the alpha-carbon. wikipedia.orgmasterorganicchemistry.com
Furthermore, the ester groups of the alkylated malonate can be hydrolyzed to a dicarboxylic acid, which can then undergo decarboxylation upon heating to yield a substituted carboxylic acid. wikipedia.orgopenochem.org This sequence effectively allows the malonic ester to serve as a synthetic equivalent for the ––CH2COOH synthon. wikipedia.org The ability to construct a wide variety of substituted carboxylic acids makes malonate esters indispensable in the synthesis of pharmaceuticals, agrochemicals, and other complex target molecules. ontosight.aiwikipedia.org
Evolution of Synthetic Methodologies Involving Malonate Scaffolds
The classical malonic ester synthesis, a cornerstone of organic chemistry, has been a reliable method for decades. uomustansiriyah.edu.iq It traditionally involves the use of a base like sodium ethoxide to generate the enolate, followed by alkylation with an alkyl halide. wikipedia.org While effective, this method can have limitations, such as the potential for dialkylation, which can lead to product mixtures and lower yields. wikipedia.org
Over the years, significant advancements have been made to refine and expand the utility of malonate chemistry. The development of palladium-catalyzed reactions of allylic esters of malonates represents a major leap forward. nih.gov These reactions, pioneered by researchers like Jiro Tsuji, have introduced novel transformations that expand the scope of malonate chemistry beyond simple alkylation. nih.gov For instance, palladium-catalyzed decarboxylation-hydrogenolysis of substituted allyl malonates provides a mild and efficient method for preparing various organic compounds under neutral conditions. nih.gov
In addition to metal-catalyzed methods, research has also focused on asymmetric synthesis to produce enantiomerically enriched products. usm.edu This is particularly important in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. Techniques such as phase-transfer catalyzed hydrolysis and the use of chiral auxiliaries have been explored to achieve enantioselective synthesis of substituted malonic esters, although with varying degrees of success. usm.edu These modern methodologies continue to evolve, offering chemists more precise and efficient tools for leveraging the synthetic potential of malonate scaffolds. studysmarter.co.uk
Physicochemical Properties of Benzyl Ethyl Malonate
This compound is a clear, colorless to light yellow liquid at room temperature. cymitquimica.comchemdad.comguidechem.com It is soluble in alcohol and has limited solubility in water. guidechem.com Below is a table summarizing some of its key physicochemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄O₄ | cymitquimica.comnih.gov |
| Molecular Weight | 222.24 g/mol | cymitquimica.comnih.gov |
| Boiling Point | 289.70 °C (estimated at 760.00 mm Hg) | thegoodscentscompany.com |
| Specific Gravity | 1.08700 @ 25.00 °C | thegoodscentscompany.com |
| Refractive Index | 1.50000 @ 20.00 °C | thegoodscentscompany.com |
| Flash Point | > 230.00 °F TCC (> 110.00 °C) | thegoodscentscompany.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-O-benzyl 1-O-ethyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-15-11(13)8-12(14)16-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNOCUSLPSCMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340170 | |
| Record name | Benzyl ethyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42998-51-6 | |
| Record name | Benzyl ethyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Strategies and Methodologies for Benzyl Ethyl Malonate and Its Analogues
Direct Synthesis Approaches
Direct synthesis provides the most straightforward pathways to obtaining Benzyl (B1604629) Ethyl Malonate. These methods primarily involve either the transesterification of a malonic ester with benzyl alcohol or the direct alkylation of a malonate with a benzyl halide.
Transesterification is a key process where the ethoxy group of diethyl malonate is exchanged for a benzyloxy group from benzyl alcohol. This reaction is typically catalyzed to achieve viable yields and reaction rates. The process can yield both the desired mono-substituted product, Benzyl Ethyl Malonate (BEM), and the di-substituted product, Dibenzyl Malonate (DBM). researchgate.net
Modified zirconia has emerged as an effective heterogeneous catalyst for the liquid-phase transesterification of diethyl malonate (DEM) with benzyl alcohol (BA). researchgate.net Various forms, including zirconia modified with molybdenum (VI), vanadium (V), tungsten (VI), and sulfate ions (SO₄²⁻/ZrO₂ or SZ), have been prepared and studied. researchgate.net
Research has focused on optimizing reaction parameters such as temperature, reaction time, catalyst weight, and the molar ratio of reactants to maximize the yield of transester products. researchgate.net In a notable study, the highest total transester yield of 88% was achieved using a sulfated zirconia (SZ) catalyst. researchgate.net The optimal conditions for this yield were a DEM to BA molar ratio of 1:3, a reaction temperature of 393 K (120 °C), a reaction time of 5 hours, and a catalyst weight of 0.75 g. researchgate.net Other sulphate ion modified catalysts like S-ZrO₂ have also shown good yields (70%). nih.gov
Kinetic studies have been performed to determine the rate of reaction and activation energies for these zirconia-based catalysts. researchgate.netnih.gov The data suggests the reaction follows the Eley-Rideal mechanism. researchgate.net Furthermore, it was found that acid sites with moderate acid strength are particularly active for this transesterification reaction. nih.gov These solid acid catalysts are often reusable for multiple cycles without a significant loss of catalytic activity. nih.gov
Table 1: Performance of Zirconia-Modified Catalysts in Transesterification A summary of reaction conditions and yields for the synthesis of this compound (BEM) and Dibenzyl Malonate (DBM) using various catalysts.
| Catalyst | Reactant Ratio (DEM:BA) | Temperature (K) | Time (h) | Total Yield (%) | BEM Selectivity (%) | DBM Selectivity (%) |
| SO₄²⁻/ZrO₂ (SZ) | 1:3 | 393 | 5 | 88 | Not specified | Not specified |
| S-ZrO₂ | Not specified | Not specified | Not specified | 70 | Not specified | Not specified |
| S-MC | Not specified | Not specified | Not specified | 73 | Not specified | Not specified |
| S-CNTs | Not specified | Not specified | Not specified | Not specified | 100 | 0 |
Data sourced from multiple studies to illustrate catalyst performance. researchgate.netnih.gov
The transesterification of malonic esters with benzyl alcohol is fundamentally a catalyzed reaction. Studies investigating the reaction in the absence of any catalyst have observed very low product yields, typically less than 8%. This indicates that thermal energy alone is insufficient to drive the reaction efficiently.
Therefore, "thermal processes" in this context refers to the application of heat as a necessary condition for the catalytic reaction to proceed. The reaction temperature is a critical parameter that is optimized to enhance product yield. For instance, in studies involving modified ceria and zirconia catalysts, temperatures are typically varied within a range of 120 °C to 150 °C (393 K to 423 K). researchgate.net Increasing the temperature generally increases the total transester yield up to an optimal point, beyond which decomposition of reactants or products may occur, leading to a decrease in yield. For example, with a sulphated-ceria-zirconia (SCZ) catalyst, the highest transester yield of 88% was obtained at a temperature of 140 °C.
Monoalkylation of the active methylene (B1212753) group in diethyl malonate with a benzyl halide, such as benzyl chloride, is a common and direct method for synthesizing this compound. This reaction involves the deprotonation of diethyl malonate to form a carbanion, which then acts as a nucleophile, attacking the benzyl halide in an Sₙ2 reaction.
Conventional methods for the benzylation of diethyl malonate typically employ a strong base to generate the malonate enolate in a suitable solvent. One classic approach involves using powdered potassium hydroxide (B78521) (KOH) in a solvent like acetal. google.com In this process, equimolecular amounts of diethyl malonate and benzyl chloride are added to a suspension of the KOH-acetal complex and heated. google.com
Another set of conventional conditions involves the use of bases such as calcium oxide (CaO), sometimes in conjunction with sodium hydroxide (NaOH), in a dipolar, aprotic solvent like dimethyl sulfoxide (DMSO). google.com The reaction is often exothermic, requiring temperature control, and is typically conducted at temperatures between 50-60 °C. google.com The yield of diethyl benzylmalonate under these conditions can be significant, with one study reporting a 45% yield using a NaOH/DMSO system. google.com
Table 2: Conventional Base-Solvent Systems for Benzylation of Diethyl Malonate A comparison of different conventional conditions used for the synthesis of this compound.
| Base(s) | Solvent | Temperature | Observations |
| Potassium Hydroxide (KOH) | Acetal | 75-90 °C | Reaction proceeds with precipitation of potassium chloride. google.com |
| Calcium Oxide (CaO) | DMSO | 50-70 °C | Reaction stirred for several hours to achieve completion. google.com |
| Sodium Hydroxide (NaOH) | DMSO | 50-60 °C | Exothermic reaction; yield of 45% reported. google.com |
| CaO + NaOH | DMSO | <40 °C to 60 °C | Initial malonate addition is exothermic, requiring cooling. google.com |
Data compiled from various reported synthetic procedures. google.comgoogle.com
Phase-transfer catalysis (PTC) offers an efficient alternative for the alkylation of diethyl malonate, facilitating the reaction between reactants present in different phases (e.g., a solid base and an organic substrate). researchgate.netgoogle.com This method often leads to faster reactions and cleaner products. researchgate.net
In the benzylation of diethyl malonate, quaternary ammonium (B1175870) salts such as triethylbenzylammonium chloride (TEBAC) are commonly used as phase-transfer catalysts. researchgate.netresearchgate.net The reaction involves the alkylation of diethyl malonate with benzyl chloride under PTC conditions, which can be significantly accelerated by microwave (MW) radiation. researchgate.netresearchgate.net The combination of PTC and MW irradiation has been shown to favor the monobenzylation of diethyl malonate. researchgate.netresearchgate.net This technique is highlighted as a tool for green chemistry due to its efficiency and potential for solvent-free conditions. researchgate.net The catalyst enables the transfer of the malonate anion from the solid or aqueous phase to the organic phase where it can react with the benzyl halide.
Table 3: Phase-Transfer Catalysis in the Benzylation of Diethyl Malonate Summary of conditions and outcomes for PTC-mediated synthesis.
| Catalyst | Alkylating Agent | Base | Special Conditions | Key Finding |
| Triethylbenzylammonium Chloride (TEBAC) | Benzyl Chloride | KOH | Microwave (MW) Irradiation | Combination of PTC and MW promotes monobenzylation. researchgate.netresearchgate.net |
| Tetrabutylammonium Bromide (TBAB) | Various Alkyl Halides | Potassium Carbonate | Inert Solvent | Catalyst is added after 50-80% of the malonate has reacted to improve efficiency. google.com |
Information based on studies of PTC in alkylation reactions. researchgate.netgoogle.comresearchgate.net
Monoalkylation of Diethyl Malonate with Benzyl Halides
Microwave-Assisted Alkylation Strategies
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving yields and selectivity. In the context of malonic ester synthesis, microwave irradiation has been effectively applied to the alkylation step, which is a cornerstone of this methodology. wikipedia.orgorganic-chemistry.org The benzylation of diethyl malonate with benzyl chloride, for instance, can be significantly enhanced through the combination of microwave heating and phase-transfer catalysis (PTC). researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Benzylation of Diethyl Malonate Data synthesized from findings discussed in Torosyan & Hovhannisyan, 2018. researchgate.net
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation |
| Reaction Time | Several hours | Minutes |
| Primary Product | Mixture of mono- and di-benzylated products | Predominantly mono-benzylated product |
| Conditions | Phase-Transfer Catalysis (PTC) | Phase-Transfer Catalysis (PTC) |
| Efficiency | Lower yield of desired mono-product | Higher selectivity and yield of mono-product |
Indirect Synthetic Routes and Precursor Transformations
Beyond direct alkylation, several indirect strategies exist for the synthesis of this compound and its analogues. These routes often involve the preparation and subsequent transformation of key precursors, offering alternative pathways that can be advantageous depending on the availability of starting materials and desired substitution patterns.
A direct and versatile method for synthesizing malonic esters involves the reaction of malonyl chloride or its derivatives with alcohols. orgsyn.orgnih.gov To prepare an unsymmetrical ester like this compound, one could employ a stepwise approach. For example, ethyl malonyl chloride (the mono-acid chloride of malonic acid ethyl ester) can be reacted with benzyl alcohol in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.
Alternatively, one could start with malonyl dichloride and perform a sequential esterification. This would involve reacting malonyl dichloride with one equivalent of ethanol at a low temperature to form ethyl malonyl chloride in situ, followed by the addition of one equivalent of benzyl alcohol. Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of the symmetrical diesters, diethyl malonate and dibenzyl malonate. orgsyn.org This method is particularly useful for introducing thermally sensitive or sterically hindered alcohol moieties. sciencemadness.orgresearchgate.net
Transesterification provides another viable route to this compound, starting from a symmetrical malonate like dibenzyl malonate. sigmaaldrich.comgoogle.com This equilibrium-driven process typically involves reacting dibenzyl malonate with ethanol in the presence of an acid or base catalyst. To drive the reaction towards the desired unsymmetrical product, a large excess of ethanol can be used. The reaction produces a mixture of this compound, the starting dibenzyl malonate, and diethyl malonate.
Studies on the transesterification of diethyl malonate with benzyl alcohol have shown that this compound (BEM) and dibenzyl malonate (DBM) are major products. researchgate.net A total transester yield of 88% has been achieved using a sulfated zirconia catalyst, demonstrating the feasibility of this transformation. researchgate.net By analogy, the reverse reaction starting from dibenzyl malonate and ethanol is a practical approach for obtaining this compound, which can then be separated from the reaction mixture by chromatography.
A highly controlled method for the synthesis of unsymmetrical malonates involves the acylation of a malonic acid monoester (also known as a half-ester) with a chloroformate. nih.gov To synthesize this compound via this route, ethyl hydrogen malonate would be the key starting material. chemicalbook.com
The synthesis proceeds in two main steps. First, the ethyl hydrogen malonate is deprotonated at the carboxylic acid position using a suitable base, such as triethylamine or potassium carbonate, to form the corresponding carboxylate salt. This activated intermediate is then treated with benzyl chloroformate. The carboxylate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate and displacing the chloride leaving group to form the mixed anhydride (B1165640), which subsequently yields this compound. This method offers excellent control over the introduction of the two different ester groups, making it a reliable strategy for the unambiguous synthesis of unsymmetrical malonates.
Palladium-catalyzed carbonylation reactions represent a modern and efficient approach to the synthesis of esters and other carbonyl compounds. This methodology can be adapted for the synthesis of malonates from haloacetates. researchgate.net For example, the synthesis of diethyl malonate has been successfully achieved through the palladium-catalyzed carbonylation of ethyl chloroacetate in the presence of ethanol and carbon monoxide. High yields (up to 92.5%) have been reported using a Pd(Ph₃P)₄ catalyst. researchgate.net
This strategy can be logically extended to the synthesis of this compound. One potential pathway involves the palladium-catalyzed carbonylation of ethyl chloroacetate in the presence of benzyl alcohol. Alternatively, benzyl chloroacetate could be used as the substrate with ethanol as the nucleophile. The reaction mechanism involves the oxidative addition of the haloacetate to a Pd(0) complex, followed by CO insertion and subsequent reductive elimination with the alcohol to yield the final malonate product. This approach is attractive as it builds the malonate backbone from readily available precursors. rsc.orgrsc.orgnih.gov
Enantioselective Synthesis of Benzyl-Substituted Malonic Acid Esters
The synthesis of chiral malonic acid esters, particularly those bearing a quaternary stereocenter at the α-position, is a significant challenge in asymmetric synthesis. These compounds are valuable building blocks for complex chiral molecules. nih.gov Enantioselective synthesis of α-benzyl substituted malonic esters has been explored through various techniques, with phase-transfer catalysis emerging as a particularly effective method. frontiersin.org
Traditional methods, such as enzymatic hydrolysis of a prochiral disubstituted malonate using Pig Liver Esterase (PLE), have shown limited success for benzyl-substituted substrates, often resulting in low enantiomeric excess. usm.edu This is attributed to the benzyl group's ability to fit into different pockets of the enzyme's active site, leading to poor stereochemical discrimination. usm.edu
In contrast, asymmetric phase-transfer catalysis (PTC) has provided a highly efficient route. This method involves the α-alkylation of a malonic ester enolate with a benzyl halide in the presence of a chiral phase-transfer catalyst, typically a cinchona alkaloid-derived quaternary ammonium salt. nih.govfrontiersin.org By carefully designing the malonate substrate and the catalyst, excellent yields and high enantioselectivities can be achieved. For example, the benzylation of specific alkyl tert-butyl α-methylmalonates under PTC conditions has produced the corresponding α-methyl-α-benzylmalonates with enantiomeric excesses up to 98% ee. nih.govfrontiersin.org This strategy allows for the construction of a chiral quaternary carbon center with high fidelity, providing access to valuable chiral precursors for further synthetic transformations. researchgate.netusm.edunih.govias.ac.in
Table 2: Enantioselective Phase-Transfer Catalyzed α-Benzylation of an α-Methylmalonate Data synthesized from findings presented in Kim et al., 2023. nih.govfrontiersin.org
| Substrate | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 2,2-Diphenylethyl tert-butyl α-methylmalonate | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 50% aq. KOH | Toluene (B28343) | -20 | 99 | 98 |
| 2,2-Diphenylethyl tert-butyl α-methylmalonate | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 50% aq. KOH | Toluene | 0 | 99 | 96 |
| 2,2-Diphenylethyl tert-butyl α-methylmalonate | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 50% aq. CsOH | Toluene | 0 | No Reaction | - |
| 2,2-Diphenylethyl tert-butyl α-methylmalonate | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 50% aq. KOH | CH₂Cl₂ | 0 | 99 | 80 |
Phase-Transfer Catalysis with Chiral Quaternary Ammonium Salts
Phase-transfer catalysis (PTC) has emerged as a powerful technique for the enantioselective synthesis of chiral malonates. nih.govfrontiersin.org This method facilitates the reaction between reactants in different phases, typically an aqueous phase and an organic phase, through the use of a phase-transfer catalyst that can transport one reactant across the phase boundary to react with the other. alfachemic.com In the context of synthesizing chiral this compound analogues, chiral quaternary ammonium salts are frequently employed as the catalyst to induce asymmetry.
An efficient approach for the asymmetric synthesis of chiral α,α-dialkylmalonates involves the α-alkylation of specific malonate substrates under phase-transfer catalytic conditions. nih.govfrontiersin.org For instance, the alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates using (S,S)-3,4,5-trifluorophenyl-NAS bromide as the phase-transfer catalyst has been shown to produce the corresponding α-methyl-α-alkylmalonates with high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). nih.govfrontiersin.org
The general reaction involves the deprotonation of the malonate substrate by a strong base, such as aqueous potassium hydroxide, to form an enolate. The chiral quaternary ammonium salt then forms an ion pair with the enolate, and this chiral complex is transferred into the organic phase where it reacts with an alkylating agent, such as benzyl bromide. The structure of the chiral catalyst, particularly the steric and electronic properties of the substituents on the ammonium nitrogen, plays a crucial role in controlling the stereochemical outcome of the reaction. Research has led to the development of highly effective catalysts, such as structurally rigid, chiral spiro-ammonium salts derived from binaphthol. nih.gov
The reaction conditions, including the choice of solvent, temperature, and base, are optimized to maximize both yield and enantioselectivity. nih.govresearchgate.net The versatility of this method allows for the introduction of various alkyl groups, including benzyl groups, leading to a diverse range of chiral malonate building blocks.
Table 1: Enantioselective PTC α-Benzylation of Alkyl Tert-Butyl α-Methylmalonates
| Substrate | Product | Yield (%) | ee (%) |
|---|---|---|---|
| Benzylideneamino tert-butyl α-methylmalonate | α-Benzylated product | - | - |
| 2,2-Diphenylethyl tert-butyl α-methylmalonate | α-Benzylated product | High | High |
| Allylic halide substituted malonates | Corresponding α-alkylated products | 70-99 | 86-90 |
| Benzylic halide substituted malonates | Corresponding α-alkylated products | 90-99 | 91-99 |
| Propargylic halide substituted malonate | Corresponding α-alkylated product | 70 | 66 |
Data sourced from studies on the α-alkylation of various malonate substrates under phase-transfer catalytic conditions. frontiersin.org
Chiral Auxiliary-Directed Benzylation
Another strategy for the asymmetric synthesis of benzyl-substituted malonic acid esters involves the use of chiral auxiliaries. usm.eduusm.edu A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed.
In the context of this compound synthesis, a chiral auxiliary, such as an alcohol like menthol or an oxazolidinone, can be attached to the malonic acid moiety. usm.eduusm.edu This creates a chiral ester. The subsequent benzylation of this chiral substrate is then directed by the steric hindrance of the auxiliary, leading to the preferential formation of one diastereomer over the other.
While this approach has been explored, it has met with limited success in some cases for the synthesis of benzyl-substituted malonic acid esters. usm.eduusm.edu For instance, attempts to utilize menthol and oxazolidinones as chiral auxiliaries for this purpose have been reported as unsuccessful, though the research provided a valuable foundation for further investigation in this area. usm.eduusm.edu The challenge often lies in achieving high diastereoselectivity during the benzylation step and the clean removal of the auxiliary without racemization of the newly formed stereocenter.
Enzymatic Hydrolysis for Chiral Malonates
Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral molecules. pharmasalmanac.com For the preparation of chiral malonates, enzymatic hydrolysis of a prochiral or racemic malonic ester is a common strategy. usm.eduusm.edu
One widely used enzyme for this purpose is Pig Liver Esterase (PLE). usm.eduusm.edu PLE can selectively hydrolyze one of the two ester groups of a disubstituted malonic diester, leading to a chiral malonic acid monoester. However, the success of this method is highly substrate-dependent. In the case of benzyl-substituted malonic esters, the use of PLE has been shown to produce low enantiomeric excess. usm.eduusm.edu For example, the hydrolysis of 2-benzyl-2-methyl-malonic acid diethyl ester with PLE resulted in a maximum enantiomeric excess of only 17%. usm.eduusm.edu It is proposed that the benzyl side chain, although hydrophobic, is small enough to fit into different hydrophobic pockets of the enzyme's active site, leading to poor stereodiscrimination. usm.edu
An alternative enzymatic approach is the desymmetrization of meso compounds. This strategy can theoretically achieve a 100% yield of the chiral product. pharmasalmanac.com For instance, the asymmetric mono-hydrolysis of a prochiral diester can lead to a chiral monoester, which can then be further transformed into the desired chiral target molecule. pharmasalmanac.com The high stereo- and regioselectivity of enzymes, combined with their ability to operate under mild reaction conditions, make them attractive catalysts for the synthesis of chiral intermediates. pharmasalmanac.com
Iv. Advanced Synthetic Applications of Benzyl Ethyl Malonate and Its Derivatives
Utilization as Key Intermediates in Complex Molecule Synthesis
The structural features of benzyl (B1604629) ethyl malonate make it an excellent precursor for the synthesis of intricate molecules. The active methylene (B1212753) group, flanked by two carbonyls, provides a nucleophilic center for various alkylation and acylation reactions, while the ester groups can be subsequently manipulated to achieve desired functionalities.
The synthesis commenced from diethyl benzylmalonate, which was selectively hydrolyzed to afford potassium 2-benzyl-3-ethoxy-3-oxopropanoate. This monoester was then carried forward to the key intermediate, highlighting the utility of the malonate core in building up molecular complexity. masterorganicchemistry.com
| Starting Material | Key Intermediate | Product | Overall Yield | Reference |
| Diethyl benzylmalonate | 1-ethyl 3-(3-oxo-1,4-diphenylbutan-2-yl) 2-benzylmalonate | Maculalactone A | 45% | masterorganicchemistry.com |
Substituted indanones are important structural motifs found in numerous biologically active compounds and are valuable intermediates in organic synthesis. Benzyl malonates, including derivatives of benzyl ethyl malonate, serve as effective precursors for the construction of these frameworks. A common strategy involves the intramolecular cyclization of a substituted benzyl malonate.
For instance, diethyl 2-(3,5-dimethoxybenzyl)malonate has been shown to undergo efficient cyclization in the presence of methanesulfonic acid at elevated temperatures to yield 5,7-dimethoxy-1-indanone in an excellent 95% yield. encyclopedia.puborgsyn.org This process involves an intramolecular Friedel-Crafts acylation, where the aromatic ring attacks one of the ester carbonyl groups, followed by hydrolysis and decarboxylation to afford the indanone. This method provides a straightforward and high-yielding route to substituted indanones. encyclopedia.puborgsyn.org
A patented method further describes a one-pot synthesis of indanone compounds from substituted benzyl halides and a malonate. This process involves the initial coupling to form a substituted malonate, which then undergoes hydrolysis, decarboxylation, and cyclization in the presence of a phosphoric acid-containing compound to directly yield the indanone product. acs.org This streamlined approach enhances the efficiency and cost-effectiveness of indanone synthesis. acs.org
| Benzyl Malonate Derivative | Reagent | Product | Yield | Reference |
| Diethyl 2-(3,5-dimethoxybenzyl)malonate | Methanesulfonic acid | 5,7-dimethoxy-1-indanone | 95% | encyclopedia.puborgsyn.org |
| Substituted benzyl halide + Malonate | Phosphoric acid-containing compound | Substituted indanone | Not specified | acs.org |
The malonic ester synthesis is a classical and versatile method for the preparation of α-amino acids. This strategy can be adapted to synthesize Phenylalanine, an essential amino acid. The general approach involves the alkylation of a malonic ester with benzyl bromide, followed by the introduction of the amino group and subsequent hydrolysis and decarboxylation.
A specific example illustrating this principle is the synthesis of a carbon-14 (B1195169) labeled analogue of DL-Phenylalanine. The synthesis starts with ethyl [2-¹⁴C]acetate, which is converted to diethyl [2-¹⁴C]malonate. This labeled malonate is then nitrosated and reduced to form diethyl acetamido[2-¹⁴C]malonate. Alkylation of this intermediate with benzyl bromide, followed by hydrolysis with hydrobromic acid, affords DL-phenylalanine-[α-¹⁴C]. byjus.com This multi-step sequence demonstrates the utility of the malonate framework as a precursor to the α-amino acid structure of Phenylalanine. byjus.com
| Malonate Derivative | Key Steps | Product | Reference |
| Diethyl [2-¹⁴C]malonate | 1. Nitrosation and reduction to diethyl acetamido[2-¹⁴C]malonate2. Alkylation with benzyl bromide3. Hydrolysis and decarboxylation | DL-phenylalanine-[α-¹⁴C] | byjus.com |
Functionalization and Diversification Strategies
The reactivity of the active methylene group in this compound allows for a variety of functionalization and diversification strategies, enabling the synthesis of a wide range of molecular structures.
This compound, as a source of a stabilized carbanion, is an excellent Michael donor in conjugate addition reactions with α,β-unsaturated compounds (Michael acceptors). uomustansiriyah.edu.iqlibretexts.org This reaction is a powerful tool for carbon-carbon bond formation, leading to the creation of 1,5-dicarbonyl compounds or their equivalents. uomustansiriyah.edu.iq The reaction is typically carried out in the presence of a base, which deprotonates the malonate to generate the nucleophilic enolate. uomustansiriyah.edu.iq
The scope of Michael acceptors that can react with malonates is broad and includes α,β-unsaturated ketones, aldehydes, esters, nitriles, and nitro compounds. libretexts.org For example, the enantioselective Michael addition of diethyl malonate to α,β-unsaturated ketones has been achieved using organocatalysts, yielding adducts with high enantiopurity. acs.org Similarly, the addition of diethyl malonate to nitroalkenes in the presence of a thiourea (B124793) catalyst provides Michael adducts in good yields and high enantioselectivity. encyclopedia.pub These examples with the closely related diethyl malonate illustrate the expected reactivity of this compound in Michael addition reactions.
| Michael Donor | Michael Acceptor | Catalyst/Base | Product Type | Reference |
| Diethyl malonate | α,β-Unsaturated ketones | 1,2-diphenylethanediamine | δ-ketoesters | acs.org |
| Diethyl malonate | Nitroalkenes | Thiourea (R,R)-13 | γ-nitro esters | encyclopedia.pub |
The Michael addition of malonates can be extended to more complex unsaturated systems, such as 1,2-allenic ketones. The reaction of diethyl malonate with various substituted 1,2-allenic ketones has been studied, demonstrating the versatility of this transformation. Catalyzed by potassium carbonate, this 1,4-addition reaction can be controlled to selectively synthesize either polyfunctionalized β,γ-unsaturated enones or α-pyrones. The formation of α-pyrones proceeds through a sequential Michael addition, carbon-carbon double bond migration, and lactonization process. This methodology, demonstrated with diethyl malonate, is expected to be applicable to this compound, providing a route to diverse and functionally rich heterocyclic compounds.
Michael Addition Reactions with α,β-Unsaturated Systems
Adduct Formation with Methyl Vinyl Ketone
The reaction between a malonic ester derivative like this compound and an α,β-unsaturated carbonyl compound such as methyl vinyl ketone is a classic example of a Michael addition or conjugate addition. askfilo.commasterorganicchemistry.comaskfilo.com This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. byjus.com The process is typically catalyzed by a base, which deprotonates the α-carbon of the malonate, creating a resonance-stabilized enolate ion. askfilo.combyjus.com
This nucleophilic enolate then attacks the electrophilic β-carbon of the methyl vinyl ketone in a 1,4-addition manner. askfilo.comaskfilo.com The resulting intermediate is another enolate, which is subsequently protonated by the solvent or during an acidic workup to yield the final adduct. askfilo.combyjus.com The product of this reaction is a 1,5-dicarbonyl compound, a versatile precursor for further synthetic manipulations, including cyclization reactions. byjus.comduke.edu
Table 1: Michael Addition of Malonate to Methyl Vinyl Ketone
| Step | Description | Key Intermediates |
| 1. Enolate Formation | A base (e.g., sodium ethoxide) removes the acidic proton from the α-carbon of this compound. askfilo.com | Malonate enolate ion |
| 2. Nucleophilic Attack | The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated methyl vinyl ketone. askfilo.com | Michael adduct enolate |
| 3. Protonation | The resulting enolate intermediate is protonated to give the final 1,5-dicarbonyl product. byjus.com | Final Michael adduct |
Acylation Reactions leading to β-Keto Esters and Derivatives
Acylation of this compound provides a direct route to β-keto esters, which are important synthetic intermediates. This transformation involves the reaction of the malonate's enolate with an acylating agent. Common acylating agents include acyl chlorides, anhydrides, or mixed carbonic anhydrides. orgsyn.org
One established method involves the preparation of an ethoxymagnesium derivative of the malonate, which is then treated with an acyl chloride or a mixed benzoic-carbonic anhydride (B1165640) to introduce the acyl group at the α-position. orgsyn.org Another approach utilizes the potassium salt of a monoester of malonic acid (monoethyl malonate potassium), which is condensed with an acyl chloride in the presence of magnesium chloride and pyridine. google.com These reactions efficiently yield the corresponding β-keto ester, a structure characterized by a ketone group at the β-position relative to the ester carbonyl. orgsyn.orggoogle.com The development of these methods has been crucial for synthesizing a variety of substituted β-keto esters from different ketones and esters. nih.gov
Cyclization Reactions for Heterocyclic and Carbocyclic Systems
The structural features of this compound make it an excellent substrate for constructing various ring systems. Malonic acid derivatives are well-known reagents for cyclocondensation reactions with dinucleophiles to afford five-, six-, and seven-membered heterocyclic rings. nih.govresearchgate.net These reactions, often carried out at elevated temperatures or in the presence of a base, can produce a wide variety of "malonyl heterocycles" that contain a 1,3-dicarbonyl moiety. nih.gov
Malonic acid derivatives are utilized in the synthesis of α-pyrones and related pyridones. For instance, malonic acids can be converted in situ to more reactive acid chlorides, which then react with dinucleophiles to form pyrone rings. nih.gov The general strategy involves the condensation of the malonate moiety with a suitable three-carbon partner, which upon cyclization and dehydration, yields the α-pyrone heterocycle.
The Perkin alicyclic synthesis is an intramolecular variation of the malonic ester synthesis used to form carbocyclic rings. wikipedia.orgdrugfuture.com This reaction occurs when a compound containing a malonic ester is treated with a base in the presence of an internal electrophile, typically from a dihalide attached to the molecule. wikipedia.orgmasterorganicchemistry.com The base generates the enolate, which then performs an intramolecular nucleophilic attack, displacing a halide and closing the ring. wikipedia.org This method provides an effective pathway for the synthesis of alicyclic compounds from α,ω-dihaloalkanes and active methylene compounds like this compound. drugfuture.com
Derivatization to Malonamides
This compound can be converted into malonamides through reaction with amines. This derivatization involves the aminolysis of the ester groups. The reaction of malonates, such as diethyl malonate, with anilines at elevated temperatures (below 200°C) can produce malondianilides. nih.gov The process replaces the ethyl and benzyl ester groups with amide functionalities, yielding N,N'-disubstituted malonamides. For example, heating bis(trimethylsilyl) 2-ethylmalonate with aniline (B41778) at 200°C yields 2-Ethyl-N,N'-diphenylmalondiamide. nih.gov
Research into Novel Applications
Current research continues to explore new applications for this compound and its derivatives, extending beyond traditional organic synthesis into areas like medicinal chemistry and materials science.
One area of investigation involves incorporating the malonate structure into biologically active molecules. For example, a series of novel chalcone (B49325) malonate derivatives have been synthesized and evaluated for their antibacterial and antiviral activities. nih.gov Molecular docking studies of these compounds with proteins like the tobacco mosaic virus-coat protein suggest that the malonate-containing chalcones can embed effectively into active sites, indicating their potential as lead compounds in the design of new antimicrobial agents. nih.gov
Furthermore, malonate derivatives serve as crucial building blocks in the synthesis of complex, structurally defined biomolecules. They have been employed in research programs targeting the synthesis of glycosaminoglycans and related mimetic oligosaccharides, highlighting their utility in constructing molecules with specific biological functions. mdpi.com
Development of Fluoroionophores
A fluoroionophore is a chemical compound that can bind to a specific ion, resulting in a detectable change in its fluorescence. This property makes them valuable as sensors in various chemical and biological systems. The synthesis of these complex molecules often requires multi-step procedures involving versatile building blocks.
While direct and specific examples of this compound being used in the synthesis of fluoroionophores are not extensively detailed in current research literature, its fundamental chemical properties make it a plausible precursor. The active methylene group in malonic esters is a classical synthon for forming new carbon-carbon bonds through alkylation and acylation reactions. This reactivity could be exploited to construct the backbone of an ion-binding moiety (an ionophore), such as a crown ether or cryptand. Furthermore, the benzyl and ethyl ester groups can be selectively modified or hydrolyzed during a synthetic sequence to introduce or unmask other functional groups necessary for creating the fluorescent part (the fluorophore) of the final sensor molecule.
Potential in Therapeutic Agent Development (e.g., Antibiotics, Barbiturate (B1230296) Analogs)
The malonic ester synthesis is a cornerstone in the creation of various therapeutic agents, most notably barbiturate analogs. wikipedia.org Barbiturates are a class of drugs that act as central nervous system depressants. The classical synthesis involves the condensation reaction between a disubstituted malonic ester and urea (B33335) or thiourea. griffith.edu.aunih.gov
The process typically begins with the sequential alkylation of a malonic ester, such as diethyl malonate. griffith.edu.aunih.gov To synthesize a compound like 5-benzyl-5-ethylbarbituric acid, diethyl malonate is first deprotonated with a strong base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, reacting with an ethyl halide (like ethyl bromide) in the first alkylation step. A second deprotonation followed by a reaction with a benzyl halide (like benzyl chloride) introduces the benzyl group, yielding a diethyl 2-benzyl-2-ethylmalonate intermediate. griffith.edu.au
This disubstituted malonate is then condensed with urea. In this key step, the nitrogen atoms of urea act as nucleophiles, attacking the carbonyl carbons of the ester groups, which ultimately leads to the formation of the heterocyclic barbiturate ring. nih.gov By using thiourea instead of urea, thiobarbiturates can be synthesized through a similar pathway. nih.gov The versatility of the malonic ester synthesis allows for the creation of a vast library of barbiturate analogs by simply varying the alkyl or aryl groups attached to the alpha-carbon. nih.gov
| Precursor | Reagent | Resulting Therapeutic Analog Class | Key Synthetic Step |
|---|---|---|---|
| Disubstituted Malonic Ester (e.g., Diethyl 2-benzyl-2-ethylmalonate) | Urea | Barbiturates | Condensation/Cyclization |
| Disubstituted Malonic Ester | Thiourea | Thiobarbiturates | Condensation/Cyclization |
| Chalcone and Malonate Derivatives | N/A | Antibacterial/Antiviral Agents | Michael Addition |
Beyond barbiturates, malonate derivatives are integral to the synthesis of other bioactive compounds. For instance, novel chalcone derivatives incorporating a malonate group have been synthesized and evaluated for their antibacterial and antiviral activities. nih.gov These findings suggest that the malonate moiety can be a key structural feature in the design of new antimicrobial agents. nih.gov
Use in Materials Science for Tailored Functional Groups
In materials science, malonic acid esters like this compound serve as valuable building blocks for creating polymers and organic materials with tailored properties. The dicarboxylic functional group is a precursor in polymerization processes, such as in the formation of alkyd resins. Malonate derivatives can also be used as additives, acting as cross-linking agents or adhesion promoters, thereby enhancing the mechanical and physical properties of materials. nih.gov
The versatility of the malonate structure allows it to be a key component in creating functionalized polymers. For example, malonate derivatives have been patented for use as stabilizers for organic materials, protecting them from degradation. google.com The ability to introduce various substituents onto the malonate's central carbon allows for the precise tuning of a material's properties. The incorporation of a benzyl group, as in this compound, can introduce aromaticity, which can enhance thermal stability or modify electronic properties within a polymer chain.
Furthermore, the reactivity of malonates is utilized in Michael addition reactions, which are employed in the controlled curing of coatings and adhesives. nih.gov The synthesis of specialized molecules like diethyl 2-(perfluorophenyl)malonate highlights another advanced application. The incorporation of highly fluorinated groups into materials can dramatically alter their surface properties, leading to applications in areas such as hydrophobic coatings and advanced electronics. This demonstrates how malonate esters act as a platform for introducing highly specific and functional chemical groups into a wide array of materials.
| Application Area | Role of Malonate Derivative | Example Functionality | Resulting Material Property |
|---|---|---|---|
| Polymer Synthesis | Monomer/Precursor | Dicarboxylic acid group | Formation of polyester (B1180765) or alkyd resin backbones |
| Additives | Cross-linking agent | Reactive methylene group | Improved mechanical strength and durability |
| Material Protection | Stabilizer | Hindered amine structures | Prevention of thermal or UV degradation |
| Coatings/Adhesives | Functional Group in Michael Addition | Nucleophilic carbon center | Controlled curing and hardening |
| Specialty Materials | Carrier for functional groups | Perfluorophenyl group | Enhanced hydrophobicity and thermal stability |
V. Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Analysis of Benzyl (B1604629) Ethyl Malonate Derivatives
Spectroscopy provides detailed information about the molecular structure, connectivity, and functional groups present in a sample. Mass spectrometry and X-ray crystallography are particularly crucial for the analysis of benzyl ethyl malonate and its derivatives.
Mass spectrometry (MS) is a key technique for determining the molecular weight and structural features of this compound derivatives by analyzing their fragmentation patterns upon ionization. In electron ionization (EI-MS), the fragmentation of malonic ester derivatives is highly dependent on the substituents attached to the central carbon atom.
A common fragmentation pathway for 2-substituted diethyl malonate derivatives involves the loss of the diethyl malonate portion as a neutral molecule (mass 160) or a radical (mass 159). For many aryl-substituted derivatives, this cleavage leads to the formation of a stable benzylic or "doubly benzylic" ion, which is often observed as an intense peak in the mass spectrum. mdpi.com For instance, derivatives with benzyl groups attached to the malonate moiety show a significant fragmentation corresponding to the loss of the malonate group (M-159) to yield a stable ion at m/z 195. mdpi.com The presence of different substituents on the aromatic ring can profoundly alter the fragmentation pathway, leading to unique mass spectra. mdpi.com
Another characteristic fragmentation is the formation of the tropylium (B1234903) ion (m/z 91), which results from the cleavage of the methylbenzene moiety in benzyl-substituted malonates. mdpi.com The parent this compound molecule shows characteristic peaks as well, with significant ions observed at m/z 107 and m/z 108. nih.gov The fragmentation of esters often involves the loss of the alkoxy group (-OR) through cleavage of the bond next to the carbonyl group, which for this compound could correspond to the loss of an ethoxy radical (•OCH2CH3, mass 45) or a benzyloxy radical (•OCH2Ph, mass 107). pharmacy180.comlibretexts.org
Table 1: Common Mass Spectral Fragments for Benzyl Malonate Derivatives
| m/z Value | Identity of Fragment | Precursor Moiety | Reference |
|---|---|---|---|
| M-159 | [M - •COOCH2CH2COOCH2CH3]⁺ | Loss of malonate group | mdpi.com |
| 195 | [PhCHCHPh]⁺ | From bis-benzyl malonate derivative | mdpi.com |
| 107 | [C7H7O]⁺ or [PhCH2O]⁺ | Benzyloxy group | nih.gov |
X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a crystalline solid. While this compound itself is a liquid at room temperature, solid derivatives can be synthesized and their structures elucidated through this method. sigmaaldrich.com
For example, the crystal structure of diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate, a complex malonate derivative, has been determined. researchgate.net The study revealed that this compound crystallizes in the monoclinic P21/c space group. The analysis also identified the presence of intermolecular O–H–O hydrogen bonds, which result in the formation of one-dimensional chains within the crystal lattice. researchgate.net Such studies are invaluable for confirming stereochemistry, bond lengths, bond angles, and intermolecular interactions, which collectively define the properties of the molecule. The technique has also been applied to characterize the products of reactions involving malonate derivatives, such as the analysis of 2-(perfluorophenyl)acetic acid derived from the hydrolysis of a corresponding malonate ester. nih.gov
Table 2: Crystallographic Data for a Diethyl Malonate Derivative
| Parameter | Value | Reference |
|---|---|---|
| Compound | Diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate | researchgate.net |
| Formula Weight | 454.58 | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P21/c | researchgate.net |
| a (Å) | 9.8218(4) | researchgate.net |
| b (Å) | 13.5571(5) | researchgate.net |
| c (Å) | 19.7233(8) | researchgate.net |
| β (°) | 102.3530(10) | researchgate.net |
Chromatographic Techniques for Reaction Progress and Purity Assessment
Chromatography is essential for separating components of a mixture, making it ideal for monitoring the progress of a reaction and assessing the purity of the final product.
Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor reactions involving this compound. sigmaaldrich.com The technique involves spotting the reaction mixture on a silica (B1680970) gel plate (the stationary phase) and developing it with a suitable solvent system (the mobile phase). mit.edu
In syntheses involving malonic esters, TLC is the standard method for determining when the reaction is complete. researchgate.netnih.govrsc.org For example, the progress of a reaction involving the alkylation of diethyl malonate with benzyl bromide can be tracked by spotting the starting materials and the reaction mixture on a TLC plate. rsc.org A common mobile phase for such compounds is a mixture of ethyl acetate (B1210297) and n-hexane (e.g., 10% ethyl acetate in hexane). rsc.org The separated spots on the TLC plate are typically visualized under UV light (at 254 and 366 nm), which is effective for aromatic compounds like this compound, or by staining with reagents such as iodine vapor. nih.govrsc.org The relative mobility of the spots (Rf value) indicates the polarity of the components, allowing for the identification of reactants, products, and byproducts. mit.edu
High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative chromatographic technique used for purity assessment and analysis of complex mixtures. For compounds like this compound, reversed-phase HPLC (RP-HPLC) is a common mode of separation. sielc.com
In RP-HPLC, a nonpolar stationary phase, such as a C18 (octadecylsilane) column, is used with a more polar mobile phase. helixchrom.com A typical mobile phase for analyzing related aromatic esters might consist of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape. sielc.com The components of the sample are separated based on their hydrophobicity; less polar compounds are retained longer on the column. This method allows for the accurate quantification of this compound and the detection of impurities, making it crucial for quality control. helixchrom.com
Table 3: Representative HPLC Conditions for Related Aromatic Compounds
| Parameter | Description | Reference |
|---|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) | sielc.comhelixchrom.com |
| Stationary Phase | C18 or other nonpolar phase | helixchrom.com |
| Mobile Phase | Acetonitrile / Water mixture | sielc.com |
| Modifier | Phosphoric acid or Formic acid | sielc.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are routinely acquired to confirm the structure of this compound and its derivatives. nih.gov
The ¹H NMR spectrum of this compound would show characteristic signals for each type of proton:
Ethyl group protons: A triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons.
Malonate methylene protons: A singlet for the CH₂ group between the two carbonyls.
Benzyl group protons: A singlet for the benzylic CH₂ protons and a series of multiplets in the aromatic region for the phenyl group protons.
NMR is also used to characterize reaction products. For instance, in the synthesis of a substituted diethyl malonate, ¹H NMR was used to confirm the structure of the final product, with spectra recorded in deuterated chloroform (B151607) (CDCl₃) using tetramethylsilane (B1202638) (TMS) as an internal standard. researchgate.net Advanced 2D NMR techniques can be employed for more complex derivatives to establish connectivity between different parts of the molecule. researchgate.net
Vi. Future Research Directions and Perspectives in Benzyl Ethyl Malonate Chemistry
Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of benzyl (B1604629) ethyl malonate, primarily through the transesterification of diethyl malonate (DEM) with benzyl alcohol (BA), is an area ripe for catalytic innovation. While various catalysts have been explored, the quest for systems offering higher yields, greater selectivity, and milder, more sustainable reaction conditions continues.
Recent research has demonstrated the efficacy of heterogeneous solid acid catalysts, which offer advantages in terms of separation, reusability, and reduced environmental impact. Studies have investigated materials such as modified zirconia and ceria. For instance, zirconia-based catalysts, including forms modified with molybdenum (VI), vanadium (V), tungsten (VI), and sulfate ions (SO₄²⁻), have been systematically tested. researchgate.netbeilstein-journals.org A kinetic study on the transesterification of DEM with BA using modified zirconia catalysts found that a sulfated zirconia (SZ) catalyst provided the highest total transester yield of 88% under optimized conditions. researchgate.net Similarly, ceria-based solid acids like sulphated-ceria-zirconia (SCZ) have also shown high activity.
Future exploration will likely focus on:
Nanocatalysts and Mesoporous Materials: Designing catalysts with high surface area and well-defined active sites, such as sulfate ion-modified multiwalled carbon nanotubes (S-CNTs) or mesoporous carbon, can lead to enhanced catalytic activity. lookchem.com
Bifunctional Catalysts: Developing catalysts that possess both acidic and basic sites could facilitate cascade reactions, potentially streamlining multi-step syntheses involving benzyl ethyl malonate.
Microwave-Assisted Catalysis: The use of microwave irradiation in conjunction with catalysts, such as in phase-transfer catalysis (PTC) conditions, can significantly accelerate reaction rates and improve yields for processes like the benzylation of malonic esters. researchgate.net
Table 1: Performance of Various Heterogeneous Catalysts in Transesterification to Produce this compound (BEM)
| Catalyst | Reactants | Molar Ratio (DEM:BA) | Temperature (K) | Time (h) | Max. Transester Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|---|---|
| Sulfated Zirconia (SZ) | Diethyl Malonate + Benzyl Alcohol | 1:3 | 393 | 5 | 88 | BEM and Dibenzyl Malonate (DBM) were major products | researchgate.net |
| Modified Rice Husk Silica (B1680970) | Diethyl Malonate + Benzyl Alcohol | - | - | - | - | BEM and DBM were major products | researchgate.net |
| Sulphated-Ceria-Zirconia (SCZ) | Dimethyl Malonate + Benzyl Alcohol | 1:5 | 413 | 3 | 88 | Major product was DBM | |
| Pure Aluminophosphate | Diethyl Malonate + Benzyl Alcohol | - | - | - | - | Resulted only in BEM | lookchem.com |
| Transition Metal-Modified Aluminophosphate | Diethyl Malonate + Benzyl Alcohol | - | - | - | - | Favored formation of both BEM and DBM | lookchem.com |
Development of Advanced Enantioselective Methodologies
The creation of chiral molecules is a cornerstone of modern pharmaceutical synthesis. This compound derivatives containing a chiral quaternary carbon center are valuable building blocks. researchgate.net Developing advanced enantioselective methods for their synthesis is a critical research frontier. While enzymatic hydrolysis using Pig Liver Esterase (PLE) has been explored for producing chiral malonic half-esters, it often results in low enantiomeric excess for benzyl-substituted substrates. usm.eduusm.edu
A more promising direction lies in asymmetric phase-transfer catalysis (PTC). This method has been successfully employed for the α-alkylation of malonate esters, achieving high yields and excellent enantioselectivity. Research has shown that using specifically designed chiral PTC catalysts, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, for the benzylation of α-methylmalonates can produce the desired chiral products with high enantiomeric excess (up to 98% ee). researchgate.netnih.gov
Future advancements in this area will likely involve:
Novel Chiral Catalysts: The design and synthesis of new generations of organocatalysts and phase-transfer catalysts, potentially derived from cinchona alkaloids or other chiral scaffolds, to improve enantioselectivity for a wider range of substrates. usm.edu
Metal-Catalyzed Asymmetric Alkylation: The exploration of transition metal complexes, for instance, those based on iridium, as catalysts for asymmetric allylic alkylation of malonates to construct enantioenriched all-carbon quaternary centers. organic-chemistry.org
Chiral Auxiliaries: Investigating the use of removable chiral auxiliaries, such as those based on menthol or oxazolidinones, to direct the stereochemical outcome of benzylation reactions. usm.edu
Table 2: Enantioselective PTC α-Benzylation of Alkyl tert-Butyl α-Methylmalonates
| Substrate Ester Group (R) | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Benzyl | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 90 | 91 | nih.gov |
| 2-Phenylethyl | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 99 | 95 | nih.gov |
| 2,2-Diphenylethyl | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 99 | 98 | nih.gov |
| 2-Naphthylmethyl | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 99 | 97 | nih.gov |
Investigation of Unexplored Reaction Pathways and Novel Transformations
Beyond its established role in alkylation and transesterification, this compound and its parent compounds are substrates for a variety of chemical transformations that remain underexplored. Investigating these novel reaction pathways can unlock new synthetic possibilities.
Michael Additions: The conjugate addition of malonates to activated olefins is a powerful C-C bond-forming reaction. Future work could explore the Michael reaction of this compound with a wider range of acceptors, such as ethyl fumarate, β-nitrostyrene, and β-arylethenesulfonyl fluorides. nih.govmdpi.comrsc.org The use of novel organocatalysts like bispidines in such reactions has revealed unusual mechanisms, where the catalyst itself may first form an adduct with the substrate, presenting a new avenue for mechanistic investigation. mdpi.comscilit.com
Cyclocondensation Reactions: Malonates are key reagents in cyclocondensation reactions with 1,3-dinucleophiles to generate a wide array of six-membered heterocycles, including barbituric acids and pyrido[1,2-a]pyrimidine-2,4-diones. nih.gov Exploring the use of this compound in these reactions, particularly with more reactive forms like those derived from (chlorocarbonyl)ketenes, could provide access to novel heterocyclic scaffolds of pharmaceutical interest. mdpi.com
Unexpected Transformations: The exploration of seemingly straightforward reactions can lead to unexpected and valuable outcomes. For example, attempts to hydrolyze diethyl 2-(perfluorophenyl)malonate did not yield the expected dicarboxylic acid but instead resulted in an efficient synthesis of 2-(perfluorophenyl)acetic acid through a decarboxylation pathway. beilstein-journals.org Systematically studying the reactivity of this compound under various, even harsh, conditions could reveal similar novel and synthetically useful transformations.
Expansion of Applications in Pharmaceutical and Materials Science
This compound is well-established as a pharmaceutical intermediate. fishersci.cachemicalbook.com Its structure is a component of more complex molecules with potential biological activity. Future research will continue to leverage this compound as a key building block in the synthesis of new drug candidates. The development of advanced enantioselective methodologies (as discussed in 6.2) is particularly crucial for creating stereochemically pure active pharmaceutical ingredients.
The application of this compound in materials science is a largely untapped but highly promising field. Drawing parallels from other malonic esters like diethyl malonate (DEM) and dimethyl malonate (DMM), this compound could find use in several areas specialchem.com:
Polymer Synthesis: As a precursor or monomer in polymerization processes, potentially for creating specialty polyesters or alkyd resins with unique properties conferred by the benzyl group, such as altered thermal stability or refractive index.
Additives for Formulations: Serving as a cross-linking agent to improve the mechanical properties of polymers, an adhesion promoter in coatings and composites, or a plasticizer.
Sustainable Materials: With the growing interest in bio-based chemicals, developing sustainable production routes for malonates opens the door for their use in creating greener formulations, such as in reactive polyurethane systems or as a safer alternative to styrene in unsaturated polyester (B1180765) (UPR) formulations. specialchem.com
Integration of Computational Chemistry for Predictive Synthesis and Mechanism Elucidation
The integration of computational chemistry offers a powerful tool to accelerate research and deepen the understanding of reactions involving this compound. While specific computational studies on this compound are not yet widespread, its reaction chemistry presents numerous opportunities for theoretical investigation.
Mechanism Elucidation: For complex catalytic processes, such as the transesterification over modified zirconia or the unusual Michael additions catalyzed by bispidines, computational modeling (e.g., Density Functional Theory - DFT) can be used to map out reaction energy profiles. researchgate.netmdpi.com This allows for the validation of proposed mechanisms, such as the Eley-Rideal mechanism suggested in kinetic studies of transesterification, and the identification of rate-determining steps. researchgate.net
Predictive Catalyst Design: In the field of enantioselective catalysis, computational tools are invaluable for understanding the origins of stereoselectivity. By modeling the transition state assemblies between the substrate, the chiral catalyst, and the reagent, researchers can predict which catalyst structures will afford the highest enantiomeric excess. This predictive capability can guide the synthesis of more effective catalysts, reducing the need for extensive experimental screening. nih.govfrontiersin.org
Understanding Reactivity: Computational analysis can help rationalize unexpected experimental outcomes, such as the decarboxylation observed during the hydrolysis of fluorinated malonates. beilstein-journals.org By calculating the stability of intermediates and the energy barriers of competing pathways, a theoretical framework can be established to predict the reactivity of this compound and its derivatives under various conditions.
By embracing these future research directions, the scientific community can continue to expand the synthetic utility and application scope of this compound, solidifying its importance as a versatile platform molecule in both academic and industrial chemistry.
Q & A
Q. What are the common synthetic routes for preparing benzyl ethyl malonate, and how do reaction conditions influence yield?
this compound is typically synthesized via transesterification or condensation reactions . For example:
- Catalytic transesterification : Using FeAlP catalysts (0.025 mol% Fe loading) in reactions between diethyl malonate and benzyl alcohol produces this compound with high selectivity. Optimal conditions include refluxing in non-polar solvents (e.g., toluene) and controlled catalyst acidity to avoid side products like dibenzyl malonate .
- Condensation with benzaldehyde : this compound derivatives can be synthesized by reacting benzaldehyde with dimethyl malonate under basic conditions (e.g., piperidine/acetic acid), followed by hydrogenation to reduce intermediates . Yield improvements require precise stoichiometry, solvent selection (polar vs. non-polar), and catalyst optimization.
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR identify ester groups (δ ~4.2–4.4 ppm for -OCH-) and aromatic protons (δ ~7.3 ppm for benzyl) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (CHO, MW 222.24) and fragmentation patterns .
- Infrared (IR) spectroscopy : Strong carbonyl stretches (~1740 cm) and ester C-O bonds (~1250 cm) are diagnostic . Purity is assessed via HPLC or GC-MS with non-polar columns (e.g., DB-5) .
Q. What are the typical reactivity patterns of this compound in organic synthesis?
this compound serves as a nucleophile or electrophile in:
- Michael additions : Its malonate anion reacts with α,β-unsaturated esters under basic conditions (e.g., NaH/MeCN) to form tetrasubstituted carbon centers .
- Heterocycle synthesis : Reacts with benzyl azides to form 5-amino-1,2,3-triazole-4-carboxylates via [3+2] cycloaddition, with yields influenced by substituent steric effects .
- Peptide coupling : Used in tetramic acid synthesis via condensation with N-urethane-protected amino acids, followed by decarboxylation .
Advanced Research Questions
Q. How does steric and electronic modulation of this compound impact diastereoselectivity in conjugate additions?
In asymmetric catalysis, steric bulk and π-stacking interactions dictate enantioselectivity. For example:
- Isothiourea-catalyzed reactions : Bulky esters (e.g., tert-butyl) hinder nucleophilic attack, reducing yield, while benzyl groups enhance π-stacking with α,β-unsaturated acyl ammonium intermediates, improving enantiomeric ratios (>99:1 er) .
- Diastereoselective reductions : Hydrogenation of benzylidene malonates over Pd/C yields syn-adducts due to catalyst surface interactions, critical for statine analogue synthesis .
Q. What role do FeAlP catalysts play in optimizing this compound synthesis via transesterification?
Iron aluminophosphates (FeAlP) with low Fe loading (0.025 mol%) exhibit high surface acidity and porosity, favoring:
Q. How can this compound be utilized in enantioselective C–C bond-forming reactions?
Asymmetric organocatalysis :
- Hyper-BTMC catalysis : Enables enantioselective Michael additions to β-trifluoromethyl esters, achieving >99:1 er with malononitrile or dithiomalonates .
- Phosphine-catalyzed annulations : this compound derivatives participate in [4+2] cycloadditions to construct indole tricycles, pivotal in alkaloid synthesis (e.g., hirsutine) .
Q. What are the critical safety and storage protocols for this compound in laboratory settings?
- Peroxide formation : Classified as a peroxide-forming chemical due to its ether-like structure. Store under inert gas (N) with stabilizers (e.g., BHT) and test for peroxides every 3 months .
- Degradation : Hydrolyzes under humid conditions; store desiccated at 2–8°C in amber glass .
- Handling : Use PPE (gloves, goggles) and conduct reactions in fume hoods due to volatile byproducts (e.g., ethanol, benzyl alcohol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
